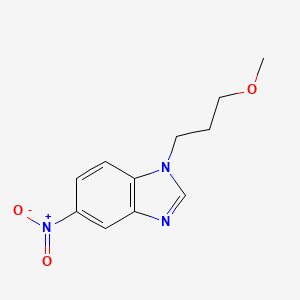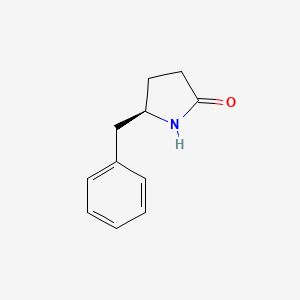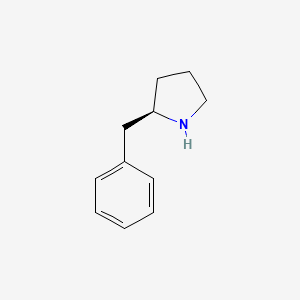
1-(3-methoxypropyl)-5-nitro-1H-benzimidazole
Descripción general
Descripción
1-(3-methoxypropyl)-5-nitro-1H-benzimidazole is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound is a derivative of benzimidazole and has been shown to exhibit significant biological activity, making it a promising candidate for further research.
Aplicaciones Científicas De Investigación
Medicinal Chemistry and Therapeutic Potential
Nitroimidazoles, including derivatives like 1-(3-methoxypropyl)-5-nitro-1H-benzimidazole, have been extensively studied for their potential applications in medicinal chemistry. These compounds, characterized by the combination of a nitro group and a five-membered aromatic heterocyclic imidazole ring, have shown a wide variety of potential applications. Research has actively explored their use as drugs for anticancer, antimicrobial, antiparasitic treatments, and more. Such derivatives have also found applications in artificial diagnostics, pathological probes, and as supramolecular blocks. The systematic review of current researches and applications of nitroimidazole compounds in medicinal chemistry indicates their significant role in developing therapeutic agents with diverse biological activities (Li et al., 2018).
Antifungal and Anticancer Mechanisms
Benzimidazole fungicides, structurally related to 1-(3-methoxypropyl)-5-nitro-1H-benzimidazole, are known for their antifungal properties. These compounds act by specifically inhibiting microtubule assembly, which they achieve by binding to the tubulin molecule. This mechanism of action has not only been utilized in agriculture and veterinary medicine but has also been a point of interest in cancer chemotherapy research. The role of benzimidazoles in fungal cell biology and molecular genetics, as tools to study tubulin structure and microtubule organization, underscores their potential for developing novel therapeutic agents with applications beyond their initial scope (Davidse, 1986).
DNA Binding Properties for Diagnostic Applications
The study of Hoechst 33258, a derivative featuring the benzimidazole structure, highlights the DNA binding properties of such compounds. Hoechst 33258 binds strongly to the minor groove of double-stranded B-DNA, showing specificity for AT-rich sequences. This binding characteristic has made Hoechst derivatives useful in various applications, including chromosome and nuclear staining in plant cell biology, analysis of nuclear DNA content via flow cytometry, and as radioprotectors and topoisomerase inhibitors. This line of research provides a model for designing drugs based on benzimidazole derivatives, showcasing their utility in diagnostic and therapeutic contexts (Issar & Kakkar, 2013).
Therapeutic Applications Across a Broad Spectrum
Benzimidazoles, including 1-(3-methoxypropyl)-5-nitro-1H-benzimidazole, have shown a broad spectrum of pharmacological properties, making them a cornerstone in the discovery and development of new therapeutic compounds. Their role in antimicrobial, antiviral, antiparasitic, antihypertensive, anticancer, CNS stimulant and depressant activities highlights their versatility and potential as therapeutic agents. The comprehensive review of benzimidazole derivatives and their pharmacological activities serves as a testament to their significant impact on drug discovery and development (Babbar et al., 2020).
Mecanismo De Acción
Target of Action
The primary target of 1-(3-methoxypropyl)-5-nitro-1H-benzimidazole, also known as Prucalopride , is the 5-HT4 receptor . This receptor plays a crucial role in the gastrointestinal tract, where it regulates the motility of the bowel .
Mode of Action
Prucalopride acts as a selective, high affinity 5-HT4 receptor agonist . By binding to these receptors, it stimulates the peristaltic reflex and intestinal secretion, as well as inhibits visceral sensitivity . This interaction with the 5-HT4 receptors targets the impaired motility associated with chronic constipation, thus normalizing bowel movements .
Biochemical Pathways
The activation of the 5-HT4 receptors by Prucalopride triggers a cascade of events in the biochemical pathway that leads to the enhancement of gut motility. The exact downstream effects of this activation are still under investigation, but it is known that the overall result is an improvement in bowel movement regularity .
Pharmacokinetics
Prucalopride is rapidly absorbed, with peak plasma concentrations (Cmax) attained 2–3 hours after a single 2 mg oral dose . It is extensively distributed throughout the body. In vitro studies have shown that human liver metabolism is very slow and only minor amounts of metabolites are found . This suggests that the compound has good bioavailability.
Result of Action
The molecular and cellular effects of Prucalopride’s action result in an improvement in the symptoms of chronic constipation. Clinical trials have shown that treatment with Prucalopride resulted in a significantly higher proportion of patients reaching the primary efficacy endpoint of an average of ≥3 spontaneous complete bowel movements than with placebo . There was also significantly improved bowel habit and associated symptoms, patient satisfaction with bowel habit and treatment, and health-related quality of life in patients with severe chronic constipation .
Propiedades
IUPAC Name |
1-(3-methoxypropyl)-5-nitrobenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c1-17-6-2-5-13-8-12-10-7-9(14(15)16)3-4-11(10)13/h3-4,7-8H,2,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOPXVYHFPDRYJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C=NC2=C1C=CC(=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701257190 | |
| Record name | 1-(3-Methoxypropyl)-5-nitro-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701257190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-methoxypropyl)-5-nitro-1H-benzimidazole | |
CAS RN |
634174-14-4 | |
| Record name | 1-(3-Methoxypropyl)-5-nitro-1H-benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=634174-14-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Methoxypropyl)-5-nitro-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701257190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Ethyl 2-[(4-chloro-5-cyano-1,3-thiazol-2-yl)amino]acetate](/img/structure/B3147922.png)



![3-{[4-(Pyridin-2-ylsulfanyl)phenyl]amino}cyclohex-2-en-1-one](/img/structure/B3147972.png)



![8-Methoxy-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline](/img/structure/B3147991.png)